

## The Neuroprotective Potential of Dazucorilant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its potential neuroprotective effects in various neurodegenerative disorders. Elevated levels of glucocorticoids, the end-products of the hypothalamic-pituitary-adrenal (HPA) axis, are associated with an increased risk and progression of conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[1][2] Dazucorilant's mechanism of action centers on modulating cortisol activity at the GR, thereby mitigating the downstream pathological effects of excessive glucocorticoid signaling.[3][4][5] This technical guide synthesizes the current preclinical and clinical evidence for the neuroprotective effects of dazucorilant, providing a detailed examination of its mechanism of action, experimental validation, and clinical trial outcomes.

# Mechanism of Action: Modulating the Glucocorticoid Receptor

Chronically elevated cortisol levels can exert neurotoxic effects, including the promotion of neuroinflammation, potentiation of excitotoxicity, and contribution to the pathological protein aggregation seen in neurodegenerative diseases. **Dazucorilant** selectively binds to the glucocorticoid receptor, acting as an antagonist to block the detrimental effects of excess cortisol. Unlike non-selective GR antagonists, **dazucorilant**'s modulatory action is thought to



offer a more targeted therapeutic approach with a potentially favorable safety profile. Preclinical studies suggest that by inhibiting GR-dependent pathogenic processes, **dazucorilant** can normalize plasma glucocorticoid levels and interfere with key aspects of neurodegenerative cascades.



Click to download full resolution via product page

Dazucorilant's mechanism of action.

## **Preclinical Evidence of Neuroprotection**

**Dazucorilant** has been evaluated in multiple preclinical models of neurodegenerative diseases, demonstrating promising effects on key pathological hallmarks.

## **Alzheimer's Disease Models**

Studies in transgenic mouse models of Alzheimer's disease have shown that **dazucorilant** can mitigate both amyloid and tau pathologies.

#### **Experimental Models:**

- J20 Mice: A model with slowly progressing amyloid pathology.
- 5xFAD Mice: An aggressive model of amyloid pathology.

#### Key Findings:

 Improved Cognitive Function: Chronic treatment with dazucorilant improved both working and long-term spatial memory in both mouse models.



- Reduced Amyloid Pathology: Dazucorilant treatment led to a reduction in amyloid production and aggregation. In J20 mice, there was a significant reduction in the size of amyloid plaques and a decrease in both soluble and insoluble Aβ1-42 levels in the hippocampus.
- Reduced Tau Hyperphosphorylation: The treatment also resulted in a decrease in tau hyperphosphorylation.
- Neuroinflammation Modulation: Dazucorilant appeared to restore physiological neuroinflammatory processes by mediating a specific re-localization of activated glial cells to amyloid plaques in J20 mice.

| Preclinical<br>Alzheimer's Disease<br>Data | Effect of<br>Dazucorilant                           | Mouse Model | Reference |
|--------------------------------------------|-----------------------------------------------------|-------------|-----------|
| Cognitive<br>Performance                   | Improved working and<br>long-term spatial<br>memory | J20, 5xFAD  |           |
| Amyloid Plaque Size                        | Significant reduction in mean plaque area           | J20         |           |
| Soluble Aβ1-42 Levels                      | Significant reduction in the hippocampus            | J20         |           |
| Insoluble Aβ1-42<br>Levels                 | Significant reduction in the hippocampus            | J20         |           |
| Tau Pathology                              | Reduction in hyperphosphorylation                   | J20, 5xFAD  | -         |
| Neuroinflammation                          | Re-localization of activated glial cells to plaques | J20         | _         |

Experimental Protocols:



- Animal Models and Treatment: J20 and 5xFAD transgenic mice received chronic treatment with **dazucorilant**.
- Behavioral Analysis: A battery of tests was conducted to evaluate cognitive performance and anxiety levels.
- Biochemical Analysis: Hippocampi were examined for glucocorticoid receptor system activity, neuroinflammation, amyloid burden, and tau phosphorylation. Amyloid plaques were quantified using Thioflavin S staining, and Aβ1-42 levels were measured by ELISA.



Click to download full resolution via product page

Preclinical AD study workflow.

## **Amyotrophic Lateral Sclerosis (ALS) Models**

In preclinical models of ALS, **dazucorilant** has demonstrated effects on motor performance, neuroinflammation, and muscle atrophy.



#### **Experimental Model:**

• Wobbler Mice: A genetic model of ALS that exhibits motoneuron degeneration.

#### Key Findings:

- Improved Motor Function: Dazucorilant treatment improved motor performance and reduced muscle wasting in Wobbler mice.
- Reduced Neuroinflammation: The treatment led to a reduction in neuroinflammation in the spinal cord. Specifically, it decreased microgliosis and astrogliosis and lowered the levels of proinflammatory mediators such as HMGB1 and TLR4.
- Neuroprotection: Dazucorilant reduced motoneuron vacuolation, a hallmark of degeneration in this model.

| Preclinical ALS Data         | Effect of<br>Dazucorilant             | Mouse Model | Reference |
|------------------------------|---------------------------------------|-------------|-----------|
| Motor Performance            | Improved                              | Wobbler     | _         |
| Neuroinflammation            | Reduced microgliosis and astrogliosis | Wobbler     |           |
| Proinflammatory<br>Mediators | Decreased HMGB1<br>and TLR4           | Wobbler     |           |
| Motoneuron<br>Degeneration   | Reduced vacuolation                   | Wobbler     |           |
| Muscular Atrophy             | Reduced                               | Wobbler     |           |

#### **Experimental Protocols:**

- Animal Model and Treatment: Wobbler mice were treated with dazucorilant.
- Immunohistochemistry: Spinal cord sections were stained to assess for microgliosis (Iba1+ cells) and astrogliosis.



- Molecular Analysis: The expression of proinflammatory mediators was quantified.
- Histopathology: Motoneuron pathology, such as vacuolation, was examined.

## Clinical Development: The DAZALS Phase 2 Trial in ALS

The promising preclinical data led to the investigation of **dazucorilant** in patients with ALS in the DAZALS clinical trial.

## **Study Design**

The DAZALS study was a Phase 2, randomized, double-blind, placebo-controlled trial.

- Participants: 249 adults with ALS were enrolled.
- Treatment Arms: Patients were randomized to receive one of two doses of **dazucorilant** (150 mg or 300 mg) or a placebo, administered orally once daily for 24 weeks.
- Primary Endpoint: The primary goal was to assess the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.
- Secondary Endpoints: A key secondary endpoint was overall survival.





Click to download full resolution via product page

DAZALS Phase 2 trial design.

## **Clinical Trial Results**

The DAZALS trial did not meet its primary endpoint of slowing disease progression as measured by the ALSFRS-R score. However, a significant and clinically meaningful effect on survival was observed.

- Primary Endpoint: There was no significant difference in the change in ALSFRS-R scores between the **dazucorilant** and placebo groups.
- Survival Benefit: At the 24-week mark, no deaths had occurred in the 83 patients receiving the 300 mg dose of **dazucorilant**, compared to five deaths in the 82-patient placebo group (p=0.02). An exploratory analysis at one year showed a continued and pronounced survival benefit, with a hazard ratio of 0.16 (p=0.0009) for patients on the 300 mg dose compared to those who only received a placebo. After a follow-up of up to approximately two years, 17% of patients continuously on the 300 mg dose had died, compared to 39% in the placebo group, representing an 84% lower risk of death.



 Safety and Tolerability: Dazucorilant was generally well-tolerated, with the most common adverse events being mild to moderate, dose-related, transient abdominal pain.

| DAZALS Phase<br>2 Trial Data<br>(ALS) | Dazucorilant<br>300 mg | Placebo | p-value | Reference |
|---------------------------------------|------------------------|---------|---------|-----------|
| Number of Patients                    | 83                     | 82      | N/A     |           |
| Deaths at 24<br>Weeks                 | 0                      | 5       | 0.02    |           |
| Hazard Ratio for<br>Death at 1 Year   | 0.16                   | 1.0     | 0.0009  | _         |
| Primary Endpoint<br>(ALSFRS-R)        | Not Met                | Not Met | N/A     |           |

### **Future Directions and Conclusion**

While **dazucorilant** did not demonstrate an effect on functional decline in ALS in the DAZALS trial, the significant survival benefit observed is a compelling finding that warrants further investigation. The company is in discussions with regulatory authorities to determine the path forward for this experimental therapy. The preclinical data in Alzheimer's disease models also provide a strong rationale for its clinical evaluation in this patient population.

The neuroprotective effects of **dazucorilant**, likely mediated through the modulation of the glucocorticoid receptor and the downstream reduction of neuroinflammation and other pathological processes, represent a novel therapeutic strategy for neurodegenerative diseases. Further research is needed to fully elucidate its mechanisms of action and to confirm its clinical utility. The data gathered to date underscore the potential of targeting the HPA axis in the treatment of these devastating disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with dazucorilant (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-term effects of the glucocorticoid receptor modulator CORT113176 in murine motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selective Glucocorticoid Receptor Modulator Cort 113176 Reduces Neurodegeneration and Neuroinflammation in Wobbler Mice Spinal Cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Neuroprotective Potential of Dazucorilant: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8726431#investigating-the-neuroprotective-effects-of-dazucorilant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com